2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .
Mode of Action
The compound interacts with its targets, leading to a reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may inhibit the process of fibrosis by reducing the production of extracellular matrix proteins .
Result of Action
The compound has demonstrated significant anti-fibrotic activities. Specifically, it has been found to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could potentially be developed into a novel anti-fibrotic drug .
Biochemical Analysis
Biochemical Properties
2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in the post-translational modification of collagen . This inhibition can lead to reduced collagen synthesis, making the compound a potential candidate for antifibrotic therapies. Additionally, the compound has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor (PDGF) receptors, which are critical in cell signaling pathways related to fibrosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immortalized rat hepatic stellate cells (HSC-T6), the compound has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, a key component in the development of fibrosis . This inhibition is achieved through the suppression of hydroxyproline content in the cell culture medium, indicating a reduction in collagen synthesis . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antifibrotic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits collagen prolyl 4-hydroxylases, thereby preventing the hydroxylation of proline residues in collagen . This inhibition disrupts the stability and function of collagen fibers, leading to reduced fibrosis. Additionally, the compound interacts with VEGFR-2 and PDGF receptors, inhibiting their signaling pathways and further contributing to its antifibrotic properties .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound has shown stability over time, maintaining its inhibitory effects on collagen synthesis in vitro . Long-term studies have demonstrated that the compound continues to suppress collagen production and reduce fibrosis markers in cell cultures, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and reduced cell viability . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as collagen prolyl 4-hydroxylases and VEGFR-2, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This targeted distribution enhances its therapeutic effects while minimizing off-target interactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on collagen synthesis . Post-translational modifications and targeting signals play a crucial role in this localization, ensuring that the compound reaches its intended sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .
Industrial Production Methods
the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[4,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of various fine chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
- 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
- 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Uniqueness
2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4.ClH/c1-2-5-14-11(3-1)12-15-8-9-7-13-6-4-10(9)16-12;/h1-3,5,8,13H,4,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVZRUXKBUJUGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=CC=CC=N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.